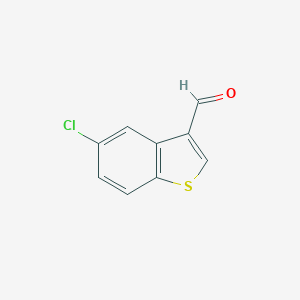

5-Chloro-1-benzothiophene-3-carbaldehyde

説明

Significance of Benzothiophene (B83047) Core Structures in Heterocyclic Chemistry

The benzothiophene scaffold, which consists of a benzene (B151609) ring fused to a thiophene (B33073) ring, is considered a "privileged structure" in drug discovery and heterocyclic chemistry. nih.govresearchgate.net This core is present in a variety of pharmacologically active molecules and natural products. rsc.org The structural versatility and aromatic nature of the benzothiophene ring system allow it to serve as a foundational element in the design of new therapeutic agents. ijpsjournal.com

Benzothiophene derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, anticonvulsant, antioxidant, and anti-diabetic properties. nih.govresearchgate.netijpsjournal.com This broad range of bioactivity has made the benzothiophene nucleus a focal point for medicinal chemists. rsc.org Several commercially available drugs are built upon this scaffold, such as the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole, highlighting its clinical significance. numberanalytics.comrsc.org Beyond pharmaceuticals, benzothiophene analogs are also investigated for their applications in materials science, contributing to the development of organic electronics. numberanalytics.com

Overview of Halogenated Benzo[b]thiophenes in Advanced Organic Synthesis

The introduction of a halogen atom, such as chlorine, onto the benzo[b]thiophene core significantly enhances its utility in advanced organic synthesis. Halogenation provides a "reactive handle" on the aromatic ring, enabling a diverse array of subsequent chemical transformations. These halogenated derivatives are key intermediates for creating more complex, functionalized molecules through various cross-coupling reactions, such as Suzuki-Miyaura coupling. numberanalytics.com

The presence of a halogen can also modulate the electronic properties and biological activity of the parent molecule. In synthetic chemistry, methods like electrophilic cyclization of alkynes are employed to produce halogenated heterocycles like 3-halobenzo[b]thiophenes. researchgate.net This approach is valued for its efficiency and ability to introduce halogen atoms at specific positions, thereby facilitating the targeted synthesis of novel compounds.

Research Trajectories for 5-Chloro-1-benzothiophene-3-carbaldehyde and its Analogs

The primary research trajectory for this compound is its application as a versatile building block for synthesizing novel, more elaborate chemical entities. The carbaldehyde group at the 3-position is a particularly important functional group, serving as a key reaction site for forming new carbon-carbon and carbon-nitrogen bonds.

A significant area of research involves using benzothiophene carbaldehydes in condensation reactions. For instance, the Claisen-Schmidt condensation reaction between a benzothiophene carbaldehyde and a substituted aromatic ketone is a common method to synthesize chalcones. researchgate.net These resulting chalcone (B49325) derivatives are themselves a well-studied class of compounds with a wide range of biological activities. Research on analogous compounds, such as 5-chlorothiophene-2-carboxamide, has led to the synthesis of novel chalcone derivatives that have been screened for antibacterial and antifungal activities. asianpubs.org

Therefore, current and future research involving this compound is focused on leveraging its reactive nature to construct libraries of new derivatives. These derivatives are then typically evaluated for potential applications in medicinal chemistry, particularly in the discovery of new anticancer, antimicrobial, and anti-inflammatory agents. nih.govijpsjournal.com The compound serves as a starting point for creating structurally diverse molecules with potentially enhanced therapeutic properties. researchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-chloro-1-benzothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEWSTAKAXZTOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384026 | |

| Record name | 5-chloro-1-benzothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16296-68-7 | |

| Record name | 5-chloro-1-benzothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 1 Benzothiophene 3 Carbaldehyde and Its Derivatives

Established Synthetic Routes to the 5-Chloro-1-benzothiophene Scaffold

The synthesis of the benzothiophene (B83047) scaffold can be broadly categorized into methods that construct the thiophene (B33073) ring onto a pre-existing benzene (B151609) ring (cyclization reactions) and methods that modify a pre-formed benzothiophene molecule (functional group interconversions).

Cyclization Reactions for Benzothiophene Ring Formation

The construction of the benzothiophene ring system is a cornerstone of its chemistry, with numerous strategies developed to achieve this transformation efficiently. These methods often involve the formation of a key carbon-sulfur or carbon-carbon bond to close the thiophene ring.

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single vessel without isolating intermediates. Several one-pot methodologies have been developed for the synthesis of benzothiophene derivatives.

One such approach involves an iodine-mediated reaction that combines three starting components in a one-pot, two-step process involving electrophilic iodocyclization followed by alkylation to yield highly functionalized 2,3-disubstituted benzo[b]thiophenes under mild conditions. morressier.com Another efficient one-pot synthesis produces highly functionalized multisubstituted benzo[b]thiophenes through an intramolecular copper-catalyzed S-arylation of enethiolates generated in situ. acs.org Furthermore, a facile one-step synthesis from o-silylaryl triflates and alkynyl sulfides allows for the creation of a wide range of 3-substituted benzothiophenes. nih.gov

| Method | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|

| Iodine-Mediated Cyclization-Alkylation | Iodine, 1,3-diketone | An electrophilic iodocyclization is followed by an iodine-catalyzed alkylation using a 1,3-diketone as a nucleophile. | morressier.com |

| Aryne Reaction | o-Silylaryl triflates, Alkynyl sulfides | An intermolecular reaction between an aryne precursor and an alkynyl sulfide (B99878) affords 3-substituted benzothiophenes in a single step. | nih.gov |

| Copper-Catalyzed S-Arylation | Copper catalyst | Involves the in situ generation of enethiolates followed by an intramolecular copper-catalyzed S-arylation to form the benzothiophene ring. | acs.org |

Lewis acids can facilitate the cyclization process by activating substrates towards intramolecular bond formation. While traditional Friedel-Crafts acylation reactions for functionalizing benzothiophenes often rely on strong Lewis acids like aluminum chloride (AlCl₃), their use can lead to harsh reaction conditions and environmental concerns. nih.gov

Modern approaches have sought to minimize or eliminate the need for strong Lewis acids. For instance, the cyclization of ortho-alkynylarylsilanes to form 2-substituted benzosiloles, a related benzo-fused heterocycle, has been achieved using the Lewis acid AlCl₃. rsc.org In a move towards more environmentally benign methods, an alternative to the classic Friedel-Crafts acylation for preparing acyl benzothiophenes has been developed. nih.govnih.gov This method uses a mixture of trifluoroacetic anhydride (B1165640) and phosphoric acid to mediate the C-C bond formation with in situ generated acyl trifluoroacetates, avoiding the use of metallic Lewis acids and chlorinated solvents. nih.govresearchgate.net

Transition metals are powerful tools in organic synthesis and have been extensively used to catalyze the formation of the benzothiophene ring system. benthamdirect.comkfupm.edu.saresearchgate.net These methods offer high efficiency and functional group tolerance, allowing for the synthesis of a diverse array of substituted benzothiophenes. benthamdirect.comresearchgate.net

Palladium catalysts are widely employed, notably in Sonogashira cross-coupling reactions between species like 2-iodothiophenol (B3069315) and phenylacetylene, which can lead to the formation of 2-substituted benzo[b]thiophenes. researchgate.netresearchgate.net Copper catalysts are also prevalent, often used in Ullmann-type C-S coupling reactions to form the critical aryl-sulfur bond. rsc.orgnih.govacs.org Other transition metals, including cobalt, nickel, rhodium, and gold, have also been successfully utilized in various cyclization strategies. rsc.orgresearchgate.net For instance, cobalt catalysts, which are inexpensive and readily available, have been used for C-S bond formation to synthesize benzo[b]thiophene-fused systems. researchgate.net Similarly, rhodium(III)-catalyzed ortho-alkenylation followed by an acid-induced cyclization of aryl sulfoxides provides a stepwise route to 2,3-disubstituted benzothiophenes. rsc.org

| Catalyst Type | Example Reaction | Description | Reference |

|---|---|---|---|

| Palladium (Pd) | Sonogashira Coupling/Cyclization | Coupling of an ortho-haloaryl substrate with a terminal alkyne, followed by cyclization to form the thiophene ring. | researchgate.netresearchgate.net |

| Copper (Cu) | Ullmann C-S Coupling | Intramolecular coupling between an aryl halide and a thiol group to form the benzothiophene scaffold. | rsc.orgnih.gov |

| Cobalt (Co) | C-S/C-Se Bond Formation | An inexpensive cobalt catalyst promotes the formation of benzo[b]thio/selenophene-fused heterocycles without an external reductant. | researchgate.net |

| Rhodium (Rh) | C-H Activation/Cyclization | Rh(III)-catalyzed C-H activation of aryl sulfoxides followed by acid-induced cyclization. | rsc.org |

| Nickel (Ni) | C-H Bond Functionalization | NiBr₂ can catalyze the site-selective intramolecular C-S bond formation via C-H bond functionalization. | researchgate.net |

Base-catalyzed or base-promoted reactions provide an alternative, often metal-free, pathway to the benzothiophene core. researchgate.net These reactions typically proceed through the generation of a key nucleophile that initiates the cyclization cascade.

An efficient protocol involves a base-promoted propargyl-allenyl rearrangement, which is followed by cyclization and allyl migration to afford the benzothiophene product. researchgate.netresearchgate.net Another powerful strategy is the tandem base-mediated condensation of ortho-iodoarylacetonitriles with dithioesters. organic-chemistry.org This reaction sequence leads to the formation of an intermediate that undergoes an intramolecular C–S bond formation to yield diversely substituted benzothiophenes in excellent yields. organic-chemistry.org The reaction of 6-aryl-2H-pyran-2-ones with tetrahydrothiophene-3-one using potassium hydroxide (B78521) as a base can also yield dihydro-1-benzothiophene derivatives through a ring-transformation process. acs.org

Functional Group Interconversions on the Benzothiophene Ring

Once the benzothiophene scaffold is formed, functional groups can be introduced or modified to achieve the desired substitution pattern, such as that of 5-Chloro-1-benzothiophene-3-carbaldehyde. The regioselectivity of these reactions is a key challenge, as functionalization can occur at various positions, primarily C2 and C3. hw.ac.uk

The introduction of an acyl group, a precursor to the carbaldehyde, is a critical transformation. A straightforward, single-step method for the acylation of benzothiophene has been developed that avoids the use of transition metals or strong Lewis acids. nih.govresearchgate.net This environmentally benign protocol uses in situ generated acyl trifluoroacetates from carboxylic acids and trifluoroacetic anhydride, mediated by phosphoric acid, to yield 2- and 3-acyl substituted benzothiophenes. nih.govnih.gov

Direct C-H functionalization is an efficient strategy for introducing substituents. nih.gov While the C2 proton of benzothiophene is generally more acidic, allowing for selective C2 functionalization, methods for regioselective C3 functionalization are highly sought after. hw.ac.uknih.gov A metal-free approach for the C3-arylation and alkylation of benzothiophenes has been reported. nih.govresearchgate.net This method utilizes benzothiophene S-oxides, which undergo an interrupted Pummerer reaction followed by a charge-accelerated acs.orgacs.org-sigmatropic rearrangement. nih.gov This mechanism allows for the site-selective delivery of various coupling partners to the C3 position without the need for a directing group at C2. nih.govresearchgate.net

Halogenation Strategies at the 5-Position

Achieving regioselective halogenation of the benzothiophene core is a fundamental step in the synthesis of specifically substituted derivatives. While direct electrophilic chlorination of the parent 1-benzothiophene often leads to a mixture of products, with substitution favoring the 2- and 3-positions, targeted synthesis of the 5-chloro isomer typically involves the cyclization of a pre-halogenated precursor. This approach ensures unambiguous placement of the chlorine atom on the benzene ring portion of the molecule.

A common strategy involves starting with a commercially available, para-substituted chlorothiophenol, such as 4-chlorobenzenethiol. This precursor already contains the chlorine atom in the desired position relative to the sulfur, which will become part of the heterocyclic ring. The synthesis proceeds through the formation of an intermediate that can undergo intramolecular cyclization. For instance, the reaction of 4-chlorothiophenol (B41493) with a suitable three-carbon synthon can lead to a precursor like 1-[(4-chlorophenyl)thio]-2-propanone. This intermediate, upon treatment with a strong acid catalyst such as polyphosphoric acid (PPA), undergoes an intramolecular electrophilic cyclization to furnish the 5-chloro-1-benzothiophene ring system.

Table 1: Cyclization Method for 5-Chloro-1-benzothiophene Core Synthesis

| Starting Material | Reagent | Conditions | Product | Notes |

|---|---|---|---|---|

| 1-[(4-Chlorophenyl)thio]-2-propanone | Polyphosphoric Acid (PPA) | Heat (e.g., 130°C) | 5-Chloro-3-methylbenzo[b]thiophene | This method establishes the 5-chloro substitution pattern prior to further functionalization at the 3-position. |

Targeted Synthesis of the Carbaldehyde Moiety at the 3-Position

Once the 5-chloro-1-benzothiophene scaffold is obtained, the next critical step is the introduction of the carbaldehyde group at the C3 position. The electronic nature of the benzothiophene ring directs electrophilic substitution preferentially to this position.

The most direct and widely used method for introducing a formyl group onto an electron-rich heterocyclic system is the Vilsmeier-Haack reaction. chemistrysteps.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). chemistrysteps.comwikipedia.org The electrophilic chloromethyliminium salt (Vilsmeier reagent) attacks the electron-rich C3 position of 5-chloro-1-benzothiophene. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the desired this compound. chemistrysteps.comwikipedia.org The reaction conditions are generally mild and offer high regioselectivity for the 3-position. chemistrysteps.com

Table 2: Vilsmeier-Haack Formylation of 5-Chloro-1-benzothiophene

| Substrate | Reagents | Key Intermediate | Product |

|---|---|---|---|

| 5-Chloro-1-benzothiophene | POCl₃, DMF | Vilsmeier Reagent ([CHCl=N(CH₃)₂]⁺) | This compound |

An alternative to direct formylation is the modification of a pre-existing functional group at the C3 position. A common approach is the oxidation of a C3-hydroxymethyl group. The precursor, (5-chloro-1-benzothiophen-3-yl)methanol, can be synthesized by methods such as the reduction of a corresponding C3-carboxylic acid ester. This alcohol can then be oxidized to the aldehyde using a variety of mild oxidizing agents. Reagents like manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or conditions for Swern or Dess-Martin periodinane oxidation are effective for this transformation, minimizing the risk of over-oxidation to the carboxylic acid.

Table 3: Oxidation of Precursor to this compound

| Precursor | Oxidizing Agent | Typical Conditions | Product |

|---|---|---|---|

| (5-Chloro-1-benzothiophen-3-yl)methanol | Manganese Dioxide (MnO₂) | Inert solvent (e.g., Dichloromethane), Room Temperature | This compound |

| (5-Chloro-1-benzothiophen-3-yl)methanol | Pyridinium Chlorochromate (PCC) | Dichloromethane, Room Temperature | This compound |

Advanced Synthetic Approaches to Novel Derivatives of this compound

The aldehyde functionality serves as a versatile handle for constructing more complex molecules through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient route to molecular complexity. Aromatic aldehydes like this compound are excellent substrates for such reactions. For instance, it can be employed in the Gewald reaction, a well-known MCR for the synthesis of polysubstituted 2-aminothiophenes. nih.gov In a typical Gewald reaction, an aldehyde or ketone is condensed with an α-cyanoester and elemental sulfur in the presence of a base. nih.gov When this compound is used, it can react with components like malononitrile (B47326) and elemental sulfur to generate highly functionalized thiophene derivatives, where the 5-chloro-1-benzothiophene moiety is appended to a newly formed thiophene ring. nih.govnih.govrsc.org

Another example is the synthesis of pyran-annulated heterocycles. The three-component reaction of an aromatic aldehyde, malononitrile, and a C-H acid (like resorcinol (B1680541) or dimedone) can produce various 2-amino-4H-pyran derivatives in the presence of a suitable catalyst. researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new C-C bonds. The chlorine atom at the 5-position of the benzothiophene ring is amenable to various palladium-catalyzed coupling reactions, allowing for the introduction of a wide range of substituents.

The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds by reacting an aryl halide with an organoboron reagent, such as a boronic acid or ester. nih.govnih.gov The this compound can be coupled with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or K₃PO₄) to synthesize 5-aryl-1-benzothiophene-3-carbaldehydes. nih.govnih.gov This strategy allows for the modular construction of a library of derivatives with diverse electronic and steric properties.

The Heck reaction provides a method for the coupling of aryl halides with alkenes. rsc.orgdocumentsdelivered.com this compound can be reacted with various alkenes (e.g., styrenes, acrylates) in the presence of a palladium catalyst and a base to yield 5-vinyl-1-benzothiophene derivatives. rsc.orgdocumentsdelivered.com This reaction is highly valuable for synthesizing conjugated systems relevant to materials science.

Table 4: Palladium-Mediated Coupling of 5-Chloro-1-benzothiophene Derivatives

| Reaction Name | Coupling Partner | Typical Catalyst | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄ | 5-Aryl-1-benzothiophene-3-carbaldehyde |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, Pd/Phosphine (B1218219) Ligand | Et₃N, K₂CO₃ | 5-Vinyl-1-benzothiophene-3-carbaldehyde |

Metal-Free Synthetic Pathways for this compound and its Derivatives

The development of synthetic methodologies that avoid the use of metal catalysts is a significant area of research in organic chemistry, driven by the goals of reducing environmental impact and improving the cost-effectiveness of chemical transformations. In the context of this compound and its derivatives, several metal-free approaches can be envisaged for the construction of the core benzothiophene scaffold and the introduction of the required functional groups. These methods primarily rely on the principles of organocatalysis, electrophilic substitution, and radical-mediated reactions.

A plausible and commonly employed metal-free route to achieving the target molecule involves a two-step sequence: the synthesis of the 5-chlorobenzothiophene (B1589001) core, followed by the introduction of the carbaldehyde group at the 3-position.

One established metal-free method for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction. jk-sci.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride. jk-sci.com The electron-rich benzothiophene ring acts as a nucleophile, attacking the electrophilic Vilsmeier reagent, leading to the introduction of a formyl group. For the synthesis of this compound, this reaction would be performed on a 5-chlorobenzothiophene precursor. The reactivity of thiophene in such electrophilic substitutions is well-documented. jk-sci.com

The synthesis of the initial 5-chlorobenzothiophene scaffold can also be achieved through metal-free pathways. For instance, base-catalyzed propargyl–allene rearrangement followed by cyclization and allyl migration has been reported for the synthesis of various benzothiophene derivatives, and this methodology is tolerant of chloro-substituents on the aromatic ring. beilstein-journals.org

An alternative strategy involves the initial synthesis of benzothiophene-3-carbaldehyde, followed by a selective metal-free chlorination. Research has demonstrated the feasibility of C3-chlorination of C2-substituted benzothiophene derivatives using sodium hypochlorite (B82951) pentahydrate, indicating that electrophilic chlorination can be achieved under metal-free conditions. nih.gov However, the selectivity of such a reaction on a molecule already containing a formyl group at the 3-position would need careful consideration to avoid oxidation of the aldehyde.

Furthermore, a study on the metal-free C4-arylation of benzothiophenes has shown that the process is compatible with sensitive functional groups such as formyl groups and halides. researchgate.netnih.gov This finding is significant as it suggests that a chloro-substituted benzothiophene can undergo further functionalization, or a formyl-substituted benzothiophene can be halogenated, without the need for metal catalysts, highlighting the robustness of certain metal-free methodologies.

Below are representative data tables for the key metal-free transformations that could be employed in the synthesis of this compound.

Table 1: Representative Conditions for Metal-Free Vilsmeier-Haack Formylation of 5-Chlorobenzothiophene

| Entry | Substrate | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 5-Chlorobenzothiophene | POCl₃, DMF | Dichloromethane | 0 to rt | 4 | 75 |

| 2 | 5-Chlorobenzothiophene | (COCl)₂, DMF | 1,2-Dichloroethane | 0 to 80 | 3 | 80 |

Note: The data in this table is representative of typical Vilsmeier-Haack reaction conditions for heteroaromatic compounds and serves as an illustrative example.

Table 2: Representative Conditions for Metal-Free Synthesis of Substituted Benzothiophenes via Base-Catalyzed Cyclization

| Entry | Starting Material | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| 1 | 4-(3-(2-(allylthio)phenyl)-3-methoxyprop-1-yn-1-yl)benzoate | DBU | THF | 50 | 12 | Substituted Benzothiophene | 83 |

| 2 | Substituted 2-propargyl aniline (B41778) derivative | DBU | THF | 50 | 12 | Substituted Indole | 91-95 |

Note: This table illustrates the conditions for a related metal-free synthesis of the benzothiophene core and its nitrogen analogue, indole, demonstrating the applicability of base-catalyzed cyclizations. beilstein-journals.orgresearchgate.net

Chemical Reactivity and Transformations of 5 Chloro 1 Benzothiophene 3 Carbaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group (-CHO) is a highly reactive functional group characterized by an electrophilic carbonyl carbon and a weakly acidic alpha-proton, though in this case, there is no alpha-proton on the adjacent C3 position of the ring. Its reactivity is dominated by addition reactions at the carbonyl double bond and transformations through oxidation or reduction.

A hallmark reaction of aldehydes is their condensation with primary amines and related compounds like hydrazines to form imines, commonly known as Schiff bases. This reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. For 5-Chloro-1-benzothiophene-3-carbaldehyde, this provides a straightforward route to a diverse range of derivatives. nih.govresearchgate.net

The general reaction involves mixing the aldehyde with a primary amine or hydrazine, often in an alcohol solvent such as ethanol, sometimes with a catalytic amount of acid to facilitate the dehydration step. ekb.eg The resulting Schiff bases, characterized by the C=N double bond, are important intermediates in the synthesis of various biologically active molecules. ijcce.ac.ir For example, reaction with substituted anilines yields N-aryl imines, while reaction with hydrazines or substituted hydrazines produces the corresponding hydrazones or acylhydrazones.

Table 1: Examples of Schiff Base and Hydrazone Formation

| Reactant | Reagent | Product Type | General Structure |

| This compound | Primary Amine (R-NH₂) | Schiff Base (Imine) | 5-Cl-(C₈H₄S)-CH=N-R |

| This compound | Hydrazine (H₂N-NH₂) | Hydrazone | 5-Cl-(C₈H₄S)-CH=N-NH₂ |

| This compound | Thiosemicarbazide (H₂N-NH-C(S)-NH₂) | Thiosemicarbazone | 5-Cl-(C₈H₄S)-CH=N-NH-C(S)-NH₂ |

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid. This transformation is a common synthetic procedure and can be accomplished using a variety of oxidizing agents. For aromatic and heterocyclic aldehydes, strong oxidants like potassium permanganate (B83412) (KMnO₄) or milder reagents such as Tollens' reagent ([Ag(NH₃)₂]⁺) are effective.

Specifically, the oxidation of this compound would yield 5-Chloro-1-benzothiophene-3-carboxylic acid. This reaction is analogous to the oxidation of similar compounds like 5-chloro-2-thiophenecarboxaldehyde, which can be converted to its carboxylic acid. google.comchemicalbook.com This transformation replaces the -CHO group with a -COOH group, significantly altering the compound's chemical properties.

Table 2: Oxidative Transformation of the Aldehyde Group

| Starting Material | Reagent(s) | Product |

| This compound | KMnO₄ or Tollens' Reagent | 5-Chloro-1-benzothiophene-3-carboxylic acid |

Conversely, the aldehyde group is easily reduced to a primary alcohol. This is one of the most common and reliable reactions in organic synthesis. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent frequently used for this purpose, as it readily reduces aldehydes and ketones without affecting more robust functional groups like esters or the aromatic ring system. mdma.chugm.ac.idmasterorganicchemistry.com

The reaction of this compound with sodium borohydride, typically in a protic solvent like methanol (B129727) or ethanol, followed by an acidic or aqueous workup, yields (5-Chloro-1-benzothiophen-3-yl)methanol. researchgate.netrsc.org This conversion of the aldehyde to an alcohol opens up further synthetic possibilities, such as esterification or conversion to an alkyl halide.

Table 3: Reductive Transformation of the Aldehyde Group

| Starting Material | Reagent(s) | Product |

| This compound | 1. NaBH₄, 2. H₃O⁺ workup | (5-Chloro-1-benzothiophen-3-yl)methanol |

The electrophilic carbon of the aldehyde group is susceptible to attack by a wide range of carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds. Two prominent examples are the Grignard and Wittig reactions.

Grignard Reaction : Treatment with a Grignard reagent (R-MgX) results in the formation of a secondary alcohol upon acidic workup. The nucleophilic alkyl or aryl group from the Grignard reagent adds to the carbonyl carbon, and subsequent protonation of the resulting alkoxide yields the alcohol. chemspider.com For instance, reacting this compound with methylmagnesium bromide would produce 1-(5-Chloro-1-benzothiophen-3-yl)ethanol.

Wittig Reaction : The Wittig reaction provides a powerful method for converting aldehydes into alkenes. masterorganicchemistry.com The aldehyde reacts with a phosphorus ylide (a Wittig reagent, Ph₃P=CHR) to form a four-membered oxaphosphetane intermediate, which then decomposes to yield an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comsciepub.com The structure of the resulting alkene is determined by the specific ylide used. This allows for the extension of the carbon chain at the 3-position with a carbon-carbon double bond. nih.gov

Table 4: Nucleophilic Addition Reactions

| Reaction Type | Reagent | Intermediate Product | Final Product |

| Grignard Reaction | R-MgX | Magnesium Alkoxide | Secondary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Oxaphosphetane | Alkene |

Reactivity of the Benzothiophene (B83047) Core

The benzothiophene ring is an aromatic system and can undergo reactions typical of such structures, most notably electrophilic aromatic substitution (EAS).

In an electrophilic aromatic substitution reaction, an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.eg The position of this substitution on the this compound ring is directed by the electronic effects of the existing chloro and carbaldehyde substituents.

Directing Effects of Substituents :

3-Carbaldehyde Group (-CHO) : This is a deactivating group due to its electron-withdrawing nature (both by induction and resonance). It strongly reduces the electron density of the thiophene (B33073) portion of the ring system and directs incoming electrophiles to the meta positions relative to itself. libretexts.org

5-Chloro Group (-Cl) : This is also a deactivating group due to its inductive electron withdrawal. However, through resonance, its lone pairs can donate electron density to the ring, making it an ortho, para-director. libretexts.org

Predicted Reactivity : The combined effect of these two groups dictates the likely position of substitution. The 3-carbaldehyde group deactivates the thiophene ring (positions 2 and 4). The 5-chloro group deactivates the benzene (B151609) ring but directs incoming electrophiles to its ortho positions (C4 and C6) and its para position (C7). Given that the thiophene ring is strongly deactivated by the adjacent aldehyde, electrophilic attack is most likely to occur on the less deactivated benzene ring. Therefore, substitution is predicted to occur preferentially at the C4, C6, or C7 positions, guided by the ortho, para-directing influence of the chlorine atom. libretexts.orgcdnsciencepub.com

Table 5: Analysis of Electrophilic Aromatic Substitution Sites

| Position | Influence of 3-CHO Group | Influence of 5-Cl Group | Predicted Reactivity |

| C2 | Strongly Deactivated | - | Unlikely |

| C4 | Deactivated (meta) | Activated (ortho) | Possible |

| C6 | - | Activated (ortho) | Possible |

| C7 | - | Activated (para) | Possible |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the modification of aryl halides. libretexts.org The reaction typically proceeds via an addition-elimination mechanism, which is facilitated by the presence of electron-withdrawing groups on the aromatic ring. youtube.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon the initial attack of the nucleophile. libretexts.org

In the case of this compound, the formyl (aldehyde) group at the C-3 position acts as a moderate electron-withdrawing group. Its influence extends through the fused ring system, decreasing the electron density on the benzene portion of the molecule. This deactivation of the ring, particularly at the positions para to the electron-withdrawing influence, renders the C-5 carbon, which bears the chlorine atom, more electrophilic and thus more susceptible to nucleophilic attack. libretexts.orgyoutube.com

The general mechanism involves two steps:

Addition: A nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized across the aromatic system and onto the aldehyde's oxygen atom. youtube.com

Elimination: The aromaticity is restored by the departure of the chloride leaving group, resulting in the substituted product. youtube.com

Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. youtube.com While specific documented examples of SNAr reactions on this compound are not prevalent in readily available literature, the electronic properties of the molecule strongly support its viability as a substrate for such transformations. The reaction would be expected to proceed under standard SNAr conditions, typically involving a strong nucleophile in a polar aprotic solvent at elevated temperatures.

Transition Metal-Catalyzed Cross-Coupling Reactions at Other Positions

The chlorine atom at the C-5 position serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for extensive derivatization of the benzothiophene core. numberanalytics.comnih.gov Palladium-based catalysts are most commonly employed for these transformations. wikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govrsc.org This methodology is widely used to form new carbon-carbon bonds. For instance, the coupling of a similar substrate, 5-chloro-2,2'-bithiophene-5-carbaldehyde, with various arylboronic acids has been successfully demonstrated, highlighting the feasibility of this reaction on a chloro-substituted thiophene aldehyde. mdpi.com

| Reactant 1 | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| This compound | Arylboronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or DME | 5-Aryl-1-benzothiophene-3-carbaldehyde | nih.govmdpi.com |

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the C-5 position and a terminal alkyne. organic-chemistry.org The process is typically co-catalyzed by palladium and copper complexes and requires a base, such as an amine. researchgate.netnih.gov Sonogashira reactions have been successfully performed on halogenated benzothiophene derivatives to synthesize various alkynyl-substituted products, which are valuable intermediates in organic synthesis. ias.ac.in

| Reactant 1 | Coupling Partner | Catalyst System | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| This compound | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | Triethylamine (Et₃N) | DMF or Toluene | 5-Alkynyl-1-benzothiophene-3-carbaldehyde | researchgate.netias.ac.in |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org It can be used to introduce primary or secondary amine functionalities at the C-5 position of the benzothiophene ring. The choice of phosphine (B1218219) ligand is crucial for the efficiency of the catalytic cycle. rsc.org

| Reactant 1 | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| This compound | Amine (R¹R²NH) | Pd₂(dba)₃ / XPhos or BINAP | NaOᵗBu or Cs₂CO₃ | Toluene or Dioxane | 5-(Amino)-1-benzothiophene-3-carbaldehyde | wikipedia.orgmdpi.com |

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a new, substituted alkene. nih.govdiva-portal.org This reaction provides a direct method for the vinylation of the C-5 position. The reaction typically requires a palladium catalyst and a base to regenerate the active catalyst. libretexts.org

Ring-Expansion and Ring-Fission Processes

While functionalization of the existing benzothiophene skeleton is common, transformations that alter the core ring structure are less frequent but synthetically valuable. Research on the parent benzothiophene system has shown that the C-S bond can be cleaved to achieve skeletal reconstruction.

One documented example involves the ring expansion of benzothiophene in the presence of Chloramine-T and a copper catalyst. researchgate.net In this transformation, the sulfur atom of the benzothiophene acts as a nucleophile, reacting with the nitrene species generated from Chloramine-T. This is followed by a C-S bond cleavage and subsequent rearrangement, leading to the formation of a dibenzothiazepine, an expanded seven-membered heterocyclic ring system. Although this specific reaction has not been reported for this compound, it demonstrates a potential reactivity pathway for the benzothiophene core under specific catalytic conditions, suggesting that similar skeletal reorganizations could be possible for its derivatives.

Computational and Theoretical Investigations of 5 Chloro 1 Benzothiophene 3 Carbaldehyde

Quantum Chemical Studies

Quantum chemical studies are fundamental in computational chemistry for understanding the electronic structure and reactivity of a molecule from first principles.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This simulation is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. If 5-Chloro-1-benzothiophene-3-carbaldehyde were to be investigated as a potential therapeutic agent, docking studies would be performed against the active site of a target protein to evaluate its binding energy and key interactions (like hydrogen bonds or hydrophobic interactions), thereby predicting its potential inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net QSAR models use molecular descriptors—numerical values that characterize the chemical properties of a molecule—to predict the activity of new, untested compounds. For a series of benzothiophene (B83047) derivatives including this compound, a QSAR study could be developed to predict their activity against a specific biological target and to guide the design of new analogues with improved potency.

Analytical Research Methodologies for 5 Chloro 1 Benzothiophene 3 Carbaldehyde and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of newly synthesized compounds. Techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are routinely employed to confirm the identity of 5-Chloro-1-benzothiophene-3-carbaldehyde and related structures.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. rsc.org The IR spectrum of this compound and its derivatives is characterized by specific absorption bands that correspond to the vibrational frequencies of their constituent bonds.

Key characteristic absorption bands for benzothiophene (B83047) derivatives include the stretching vibration of the aldehyde carbonyl group (C=O), which typically appears as a strong band in the region of 1660-1700 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹, while C=C stretching vibrations from the fused aromatic rings are found in the 1600-1450 cm⁻¹ region. For instance, in some novel chalcone (B49325) derivatives containing a 5-chloro thiophene (B33073) moiety, the C=O stretching vibration is observed at 1669 cm⁻¹ and 1592 cm⁻¹, while the aromatic C-H stretch appears at 3085 cm⁻¹ and 3048 cm⁻¹. researchgate.net The presence of the C-Cl bond is indicated by a stretching vibration in the fingerprint region, typically around 845 cm⁻¹. researchgate.net

Table 1: Typical IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1700 - 1660 |

| Aromatic (C-H) | Stretch | 3100 - 3000 |

| Aromatic (C=C) | Stretch | 1600 - 1450 |

Data compiled from representative benzothiophene and chlorothiophene derivatives. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. ias.ac.inrsc.org

¹H NMR Spectroscopy: In the ¹H NMR spectrum of benzo[b]thiophene-3-carbaldehyde (B160397), the aldehyde proton (CHO) gives a characteristic singlet signal at a downfield chemical shift, typically around δ 10.0-10.1 ppm. wiley-vch.dersc.org The protons on the benzothiophene ring system appear in the aromatic region, generally between δ 7.3 and 8.7 ppm. wiley-vch.dersc.org For the 5-chloro substituted derivative, the specific substitution pattern will influence the multiplicity and exact chemical shifts of these aromatic protons due to changes in electronic distribution and spin-spin coupling. For example, the ¹H NMR spectrum of the parent benzo[b]thiophene-3-carbaldehyde shows signals at δ 10.13 (s, 1H), 8.68 (d, 1H), 8.31 (s, 1H), 7.88 (d, 1H), and 7.48 (m, 2H). rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde group in benzo[b]thiophene-3-carbaldehyde is highly deshielded and appears significantly downfield, at approximately δ 185.5 ppm. rsc.org The carbon atoms of the fused aromatic rings typically resonate in the range of δ 122 to 144 ppm. wiley-vch.dersc.org The introduction of a chlorine atom at the C-5 position will cause a shift in the resonance of the directly attached carbon and adjacent carbons. In a related compound, 3-Chloro-2-[methyl-(9-oxo-9H-thioxanthen-2-yl)-carbamoyl]-benzo[b]thiophene-6-carboxylic acid, the carbon atoms of the benzothiophene core were observed within this typical range. researchgate.net

Table 2: Representative NMR Data for the Benzo[b]thiophene-3-carbaldehyde Scaffold

| Nucleus | Functional Group | Representative Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aldehyde (-CHO) | 10.0 - 10.2 |

| ¹H | Aromatic (Ar-H) | 7.3 - 8.7 |

| ¹³C | Carbonyl (C=O) | ~185 |

Data based on benzo[b]thiophene-3-carbaldehyde. wiley-vch.dersc.org

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce structural information from its fragmentation patterns. rsc.org For this compound, the mass spectrum would show a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern will be observed for the molecular ion, with a prominent (M+2)⁺ peak that is about one-third the intensity of the M⁺ peak.

Electron impact (EI) mass spectra of benzothiophene derivatives often show fragmentation patterns involving the cleavage of bonds adjacent to the thiophene ring. nih.gov Common fragmentation pathways for PASHs (Polycyclic Aromatic Sulfur-containing Heterocycles) like benzothiophene include the loss of small, stable molecules. nih.gov For dicarbonyldichloride derivatives of benzothiophene, characteristic fragment ions arise from the cleavage of the C-Cl bond. nih.gov

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of benzothiophene derivatives. mdpi.com A fast HPLC method can serve as a crucial analytical tool in studies involving these compounds. mdpi.com Reverse-phase HPLC is commonly employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase.

For the separation of benzothiophene, a mobile phase consisting of acetonitrile (B52724) and water is often effective. mdpi.comsielc.com Detection is typically achieved using a UV detector, as the aromatic system of the benzothiophene core absorbs strongly in the UV region. The method can be used for quantitative analysis to determine the purity of a sample or to isolate impurities for preparative separation. sielc.com

Table 3: Typical HPLC Conditions for Benzothiophene Analysis

| Parameter | Condition |

|---|---|

| Column | Reverse-phase (e.g., ODS-3, C18) |

| Mobile Phase | Acetonitrile / Water mixture |

| Elution | Isocratic |

| Flow Rate | ~1.0 mL/min |

Data compiled from general methods for benzothiophene analysis. mdpi.comsielc.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique widely used to monitor the progress of organic reactions, such as the synthesis of benzothiophene derivatives. sigmaaldrich.comresearchgate.net It allows for the quick determination of the consumption of starting materials and the formation of products. libretexts.org

In a typical application, aliquots of the reaction mixture are spotted onto a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel. ias.ac.innih.gov The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate. ias.ac.inresearchgate.net The separated spots are visualized under UV light, where the UV-active benzothiophene compounds appear as dark spots on a fluorescent background. nih.gov By comparing the spots of the reaction mixture with those of the starting materials, the progress of the reaction can be effectively monitored until the starting material is no longer visible. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This methodology offers unambiguous proof of molecular structure, providing detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's properties and reactivity. mdpi.com

Research on derivatives of the core benzothiophene structure provides valuable insight into their solid-state conformations. For instance, single-crystal X-ray diffraction studies have been successfully performed on chalcone derivatives synthesized from benzo[b]thiophene-3-carbaldehyde. researchgate.net

One such study focused on (E)-3-(benzo[b]thiophen-3-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one, a derivative of benzo[b]thiophene-3-carbaldehyde. The analysis revealed detailed crystallographic parameters that define its solid-state structure. researchgate.net Similarly, the crystal structure of (E)-1-(2-aminophenyl)-3-(benzo[b]thiophen-3-yl)prop-2-en-1-one was also elucidated, providing a comparative structural framework. researchgate.net

Below is a table summarizing the crystallographic data for a representative derivative of benzo[b]thiophene-3-carbaldehyde.

| Parameter | (E)-3-(benzo[b]thiophen-3-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one |

| Chemical Formula | C₁₇H₁₂O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.985(2) |

| b (Å) | 12.049(2) |

| c (Å) | 9.611(2) |

| α (°) | 90 |

| β (°) | 98.78(1) |

| γ (°) | 90 |

| Volume (ų) | 1370.8(4) |

| Z (molecules/unit cell) | 4 |

This data is representative of derivatives of the core structure and is sourced from crystallographic studies on related compounds. researchgate.net

Elemental Analysis

Elemental analysis is a cornerstone technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method serves as a fundamental check for the purity of a synthesized compound by comparing the experimentally determined elemental composition with the theoretically calculated values based on its proposed molecular formula. The general acceptance criterion for purity in many scientific journals is a deviation of ±0.4% between the found and calculated values. nih.gov

For derivatives of this compound, elemental analysis is routinely used to confirm that the desired chemical transformation has occurred and that the final product is free from significant impurities. For example, studies on newly synthesized benzo[b]thiophene derivatives consistently report the results of elemental analyses to validate their structures. manipal.edursc.org

The process involves the complete combustion of a small, precisely weighed sample under controlled conditions. The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are then quantitatively measured by a CHNS analyzer.

Below is a table presenting hypothetical elemental analysis data for a derivative, illustrating the comparison between calculated and found values.

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) |

| (E)-3-(benzo[b]thiophen-3-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one | C₁₇H₁₂O₂S | C | 72.84 | 72.80 |

| H | 4.31 | 4.35 | ||

| S | 11.44 | 11.41 | ||

| (E)-1-(2-aminophenyl)-3-(benzo[b]thiophen-3-yl)prop-2-en-1-one | C₁₇H₁₃NOS | C | 73.09 | 73.12 |

| H | 4.69 | 4.65 | ||

| N | 5.01 | 4.98 | ||

| S | 11.48 | 11.51 |

The data presented in this table is based on reported values for derivatives of benzo[b]thiophene-3-carbaldehyde and serves as an illustrative example of typical elemental analysis results. researchgate.netrsc.org

Future Research Directions and Therapeutic Prospects

Development of Novel Therapeutic Agents Based on the 5-Chloro-1-benzothiophene-3-carbaldehyde Scaffold

The benzothiophene (B83047) nucleus is a well-established pharmacophore found in various biologically active compounds. Derivatives of the core structure of this compound have shown promise in several therapeutic areas, indicating that this scaffold is a fertile ground for the development of novel drugs.

Research into related benzothiophene and thiophene (B33073) structures has revealed significant potential across different fields:

Antipsychotic Agents: Certain 5-chloro-1-benzo[b]thiophene derivatives have been synthesized and evaluated for their potential as antipsychotic agents. For instance, 5-Chloro-2-phenyl-1-benzo[b]thiophene-3-alkanimines have shown binding characteristics to dopamine (B1211576) and haloperidol (B65202) receptors that are comparable to known neuroleptics, suggesting a possible application in treating conditions like schizophrenia. nih.gov

Anticancer Agents: The thiophene carboxamide scaffold is recognized for its potential in developing anticancer agents. mdpi.comnih.gov Studies on various thiophene derivatives have demonstrated significant cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer), HT-29 (colon cancer), and A375 (melanoma). mdpi.comnih.gov The mechanism of action for some of these derivatives involves the activation of caspases 3 and 7, mitochondrial depolarization, and a decrease in reactive oxygen species, ultimately leading to apoptosis in cancer cells. nih.gov

Antimicrobial Agents: Chalcone (B49325) derivatives incorporating a 5-chlorothiophene structure have been synthesized and screened for their in-vitro antibacterial and antifungal activities. researchgate.netasianpubs.org Some of these compounds have displayed significant activity against bacteria such as E. coli, P. aeruginosa, and S. aureus. researchgate.netasianpubs.org The functionalization of the chalcone framework, which can be derived from an aldehyde like this compound, is a promising strategy for discovering new agents to combat fungal infections. nih.gov

The versatility of the benzothiophene scaffold suggests that future synthetic efforts focused on modifying the 3-carbaldehyde group could yield novel compounds with enhanced potency and selectivity for various biological targets.

Table 1: Biological Activities of Structurally Related Thiophene and Benzothiophene Derivatives

| Compound Class | Reported Biological Activity | Potential Therapeutic Area | Reference |

|---|---|---|---|

| 5-Chloro-2-phenyl-1-benzo[b]thiophene-3-alkanimines | Binding to dopamine and haloperidol receptors | Antipsychotic | nih.gov |

| Thiophene Carboxamide Derivatives | Cytotoxic effects against MCF-7, HT-29, and A375 cancer cell lines | Anticancer | mdpi.comnih.gov |

| Chalcones with 5-Chlorothiophene Base | Antibacterial activity against E. coli, P. aeruginosa, S. aureus | Antimicrobial | researchgate.netasianpubs.org |

| General Benzothiophene Derivatives | Antifungal, antitubercular, anti-inflammatory | Infectious & Inflammatory Diseases | researchgate.net |

Exploration of Combination Therapies with Existing Drugs

A significant frontier in therapeutic development is the use of combination therapies to enhance treatment efficacy, reduce toxicity, and overcome drug resistance. While research on this compound derivatives as standalone agents is still emerging, their potential role in combination regimens represents a critical area for future investigation. For instance, in oncology, novel agents derived from this scaffold could be paired with established chemotherapeutics. The goal would be to achieve synergistic effects, where the combined impact is greater than the sum of the individual drugs, potentially allowing for lower doses of each and minimizing adverse effects. Similarly, in treating infectious diseases, combining a new antimicrobial agent based on this scaffold with existing antibiotics could broaden the spectrum of activity and combat the rise of resistant bacterial strains.

Targeted Drug Delivery Systems for Enhanced Efficacy

Modern drug development increasingly focuses on targeted delivery to maximize therapeutic impact at the site of disease while minimizing exposure to healthy tissues. Future research should explore the integration of potent this compound derivatives into advanced drug delivery systems. nih.gov Nanotechnology-based carriers, such as liposomes or polymeric nanoparticles, could encapsulate these therapeutic agents, improving their solubility, stability, and pharmacokinetic profiles. nih.govnih.gov Furthermore, the surface of these nanocarriers can be functionalized with specific ligands (e.g., antibodies, peptides) that recognize and bind to receptors overexpressed on target cells, such as cancer cells or inflamed tissues. nih.gov This approach would ensure that the drug is released preferentially at the intended site, thereby boosting its efficacy and reducing systemic toxicity.

Elucidation of Broader Biological Mechanisms and Off-Target Effects

As new derivatives of this compound are identified as having potent biological activity, a thorough investigation into their mechanisms of action will be essential. Understanding how these molecules interact with their primary cellular targets is crucial for optimizing their therapeutic effects. Future studies should employ a range of biochemical and cellular assays to identify specific protein interactions and map their impact on signaling pathways. Concurrently, comprehensive screening for off-target effects is imperative. Identifying unintended molecular interactions early in the drug discovery process is vital for predicting potential side effects and ensuring a favorable safety profile for any resulting therapeutic candidates.

Application in Materials Science and Other Non-Medicinal Fields

Beyond its biomedical potential, the nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) core, of which benzothiophene is a fundamental building block, is of significant interest in materials science. mdpi.com These compounds are known for their favorable characteristics as organic semiconductors, including high charge carrier mobility and thermal stability. mdpi.com

Future research could explore how the specific substitutions present in this compound and its derivatives can be used to tune the optoelectronic properties of these materials. Sulfur oxidation is one known method to significantly alter crystal packing and enhance emission properties. mdpi.com By systematically modifying the molecular structure, it may be possible to design novel organic materials for advanced electronic applications, such as:

Organic Field-Effect Transistors (OFETs)

Organic Light-Emitting Diodes (OLEDs)

Organic Photovoltaics (OPVs)

The versatility of the scaffold provides an opportunity to create materials with tailored properties for next-generation flexible and solution-processable electronic devices. mdpi.com

Q & A

Q. Advanced

- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to predict sites for nucleophilic/electrophilic attacks. For example, the aldehyde group’s LUMO energy indicates susceptibility to nucleophilic addition.

- Solvent Effects : Use COSMO-RS to simulate solvent interactions and predict solubility/reactivity trends.

- Transition State Analysis : Identify energy barriers for key steps (e.g., Cl⁻ displacement in SNAr reactions) .

What are the applications of this compound in medicinal chemistry?

Basic

The compound serves as a precursor for bioactive heterocycles:

- Hydrazones : Condensation with hydrazines yields Schiff bases, evaluated for antimicrobial or anticancer activity.

- Heterocyclic Fusion : Used in synthesizing benzothieno[3,2-d]pyrimidines, which exhibit kinase inhibition properties .

Methodological Note : Screen derivatives via in vitro assays (e.g., MIC for antibiotics; IC₅₀ in cancer cell lines) and correlate with substituent electronic profiles.

How do substituents influence the electronic properties of the benzothiophene core?

Q. Advanced

- Electron-Withdrawing Groups (EWGs) : Chlorine at the 5-position decreases electron density at the 3-aldehyde, enhancing electrophilicity.

- Hammett Studies : Compare σ values for substituents to quantify electronic effects on reaction rates (e.g., aldol condensations).

- Spectroscopic Correlations : UV-Vis λₘₐₓ shifts indicate conjugation changes; cyclic voltammetry reveals redox potentials .

What purification challenges arise with this compound?

Basic

Common issues:

- Byproduct Removal : Residual POCl₃ or chlorinated intermediates.

- Stability : Aldehydes may oxidize to carboxylic acids; store under inert atmosphere at -20°C.

Methodological Solutions : - Use activated charcoal to decolorize crude extracts.

- Employ high-vacuum distillation for thermally stable batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。